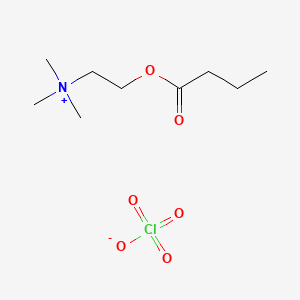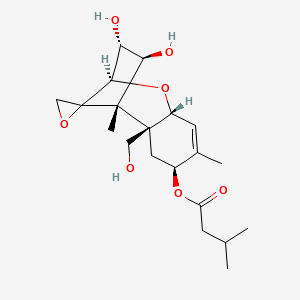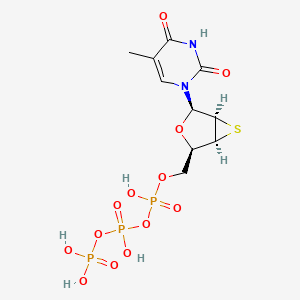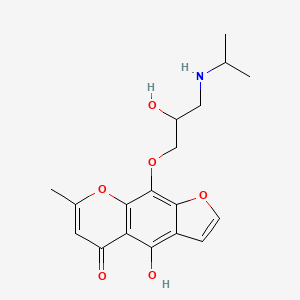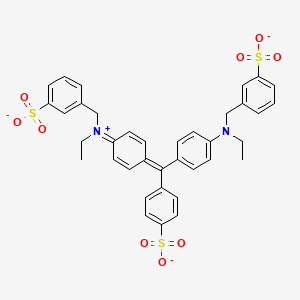
Acid green 5(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acid green 5(2-) is an organosulfonate oxoanion obtained by the removal of two protons from N-ethyl-4-[(4-{ethyl[(3-sulfophenyl)methyl]amino}phenyl)(4-sulfophenyl)methylidene]-N-[(3-sulfophenyl)methyl]cyclohexa-2,5-dien-1-iminium (the free acid form of the biological stain 'acid green 5'). It is a conjugate base of an acid green 5(1+).
Aplicaciones Científicas De Investigación
1. Nonlinear Optical Properties and Optical Limiting
A study investigated the nonlinear optical properties of Acid Green 5 in aqueous solution and doped polyvinyl alcohol film. It revealed large negative nonlinear refractive indices and good optical limiting properties in both solution and solid host, with the mechanism predominantly of thermal origin (Hassan, 2018).
2. Green Chemistry in Education
Research on green chemistry, which includes the study of Acid Green 5, focuses on developing environmentally friendly chemistry education. This involves integrating green chemistry principles into curricula, enhancing students' understanding of acid-base concepts and argumentation skills, and fostering a deeper awareness of environmental impact (Yustiqvar, Gunawan & Hadisaputra, 2019); (Karpudewan, Roth & Sinniah, 2016).
3. Eco-Friendly Catalysis
Green chemistry research, including studies on Acid Green 5, aims at developing eco-friendly catalysts for various organic reactions. This research focuses on finding sustainable and environmentally friendly alternatives to traditional catalysts, improving efficiency and reducing negative environmental impacts (Hechelski et al., 2018); (Liu et al., 2018).
4. Green Synthesis Techniques
There is ongoing research to develop green synthesis techniques involving Acid Green 5. These techniques focus on reducing waste, using non-toxic components, and enhancing efficiency in chemical processes. The aim is to apply innovative scientific solutions for a sustainable approach to chemical production and application (Naveed et al., 2018).
Propiedades
Nombre del producto |
Acid green 5(2-) |
|---|---|
Fórmula molecular |
C37H34N2O9S3-2 |
Peso molecular |
746.9 g/mol |
Nombre IUPAC |
3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(4-sulfonatophenyl)methyl]anilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C37H36N2O9S3/c1-3-38(25-27-7-5-9-35(23-27)50(43,44)45)32-17-11-29(12-18-32)37(31-15-21-34(22-16-31)49(40,41)42)30-13-19-33(20-14-30)39(4-2)26-28-8-6-10-36(24-28)51(46,47)48/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48)/p-2 |
Clave InChI |
FVGANPIKNNCIKX-UHFFFAOYSA-L |
SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=C(C=C5)S(=O)(=O)[O-] |
SMILES canónico |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=C(C=C5)S(=O)(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1230715.png)
![17-acetyl-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B1230718.png)
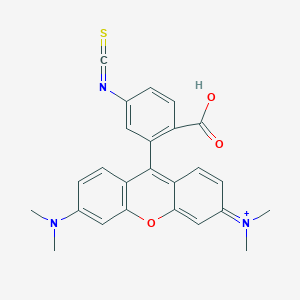
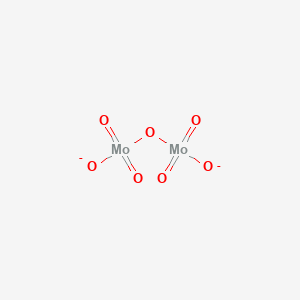
![2-[4-[3-[3-Hydroxy-4-(2-oxoethyl)-2-propylphenoxy]propoxy]phenoxy]acetic acid](/img/structure/B1230723.png)
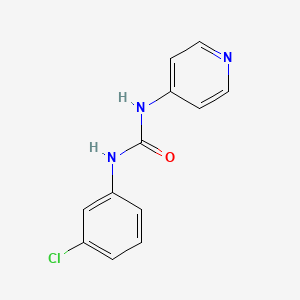
![4-Methylbenzyl-N-bis[daunomycin]](/img/structure/B1230730.png)
